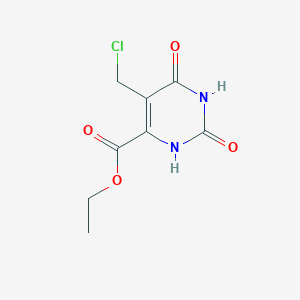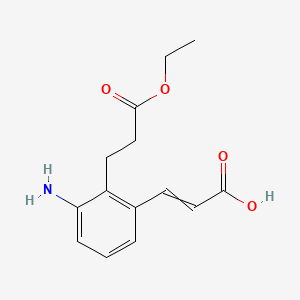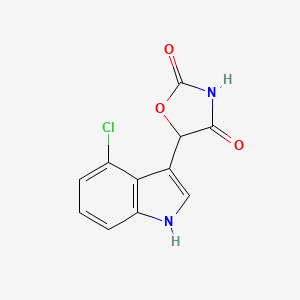
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene is a synthetic organic compound that belongs to the class of indacene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the core indacene structure through cyclization reactions.
Step 2: Introduction of the 2,7-dimethyl-octyl groups via alkylation reactions.
Step 3: Incorporation of the oxa and dithia functionalities through specific substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups such as halides or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to specific proteins or enzymes to modulate their activity.
Pathways: Involvement in signaling pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene derivatives: Compounds with similar core structures but different substituents.
Other Indacene Derivatives: Compounds with variations in the indacene core or different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C29H46OS2 |
|---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
8,8-bis(2,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene |
InChI |
InChI=1S/C29H46OS2/c1-21(2)11-7-9-13-23(5)19-29(20-24(6)14-10-8-12-22(3)4)25-15-17-31-27(25)28-26(30-29)16-18-32-28/h15-18,21-24H,7-14,19-20H2,1-6H3 |
InChI Key |
OSSKPLTWGWFNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(C)CC1(C2=C(C3=C(O1)C=CS3)SC=C2)CC(C)CCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



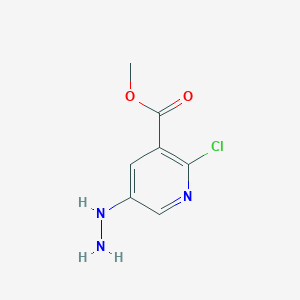
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)

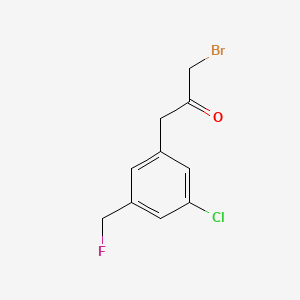

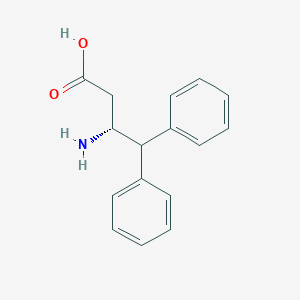

![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
